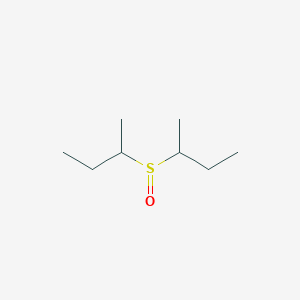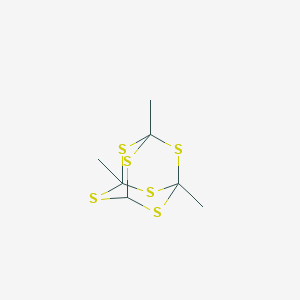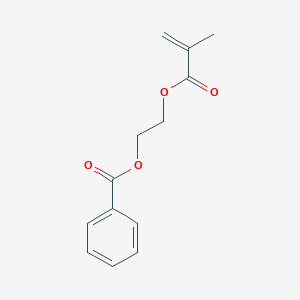
2-(Benzoyloxy)ethyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzoyloxy)ethyl methacrylate (BEMA) is a monomer that is used in the synthesis of various polymers and copolymers. It is a clear, colorless liquid with a molecular weight of 246.28 g/mol. BEMA is widely used in the field of material science due to its unique properties, such as its ability to undergo polymerization under mild conditions.
Mécanisme D'action
The mechanism of action of 2-(Benzoyloxy)ethyl methacrylate-based polymers is based on their ability to undergo hydrolysis in vivo, resulting in the release of the drug payload. The hydrolysis of 2-(Benzoyloxy)ethyl methacrylate-based polymers is triggered by the presence of enzymes or acidic conditions in the body. The release of the drug payload can be controlled by adjusting the chemical structure of the polymer.
Effets Biochimiques Et Physiologiques
2-(Benzoyloxy)ethyl methacrylate-based polymers have been shown to have minimal toxicity and are well-tolerated in vivo. In addition, 2-(Benzoyloxy)ethyl methacrylate-based polymers have been shown to have good biocompatibility and biodegradability, making them suitable for use in various biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Benzoyloxy)ethyl methacrylate-based polymers in lab experiments include their ease of synthesis, tunable properties, and biocompatibility. However, the limitations of using 2-(Benzoyloxy)ethyl methacrylate-based polymers in lab experiments include their susceptibility to hydrolysis and their potential to release toxic byproducts during degradation.
Orientations Futures
Future research directions for 2-(Benzoyloxy)ethyl methacrylate-based polymers include the development of new synthesis methods, the optimization of drug release profiles, and the investigation of their potential applications in tissue engineering and regenerative medicine. In addition, the development of new 2-(Benzoyloxy)ethyl methacrylate-based copolymers with improved properties is an area of active research.
Méthodes De Synthèse
The synthesis of 2-(Benzoyloxy)ethyl methacrylate can be achieved through several methods, including free radical polymerization, atom transfer radical polymerization, and reversible addition-fragmentation chain transfer polymerization. Among these methods, free radical polymerization is the most commonly used method for the synthesis of 2-(Benzoyloxy)ethyl methacrylate. This method involves the use of a free radical initiator, such as AIBN (azobisisobutyronitrile), which initiates the polymerization process.
Applications De Recherche Scientifique
2-(Benzoyloxy)ethyl methacrylate has been extensively studied for its potential applications in various fields, including drug delivery, tissue engineering, and biomedical engineering. 2-(Benzoyloxy)ethyl methacrylate-based polymers have been shown to have excellent biocompatibility and biodegradability, making them suitable for use in drug delivery systems. In addition, 2-(Benzoyloxy)ethyl methacrylate-based polymers have been shown to have good mechanical properties, making them suitable for use in tissue engineering applications.
Propriétés
Numéro CAS |
14778-47-3 |
|---|---|
Nom du produit |
2-(Benzoyloxy)ethyl methacrylate |
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
2-(2-methylprop-2-enoyloxy)ethyl benzoate |
InChI |
InChI=1S/C13H14O4/c1-10(2)12(14)16-8-9-17-13(15)11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 |
Clé InChI |
IRUHNBOMXBGOGR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1 |
Autres numéros CAS |
14778-47-3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



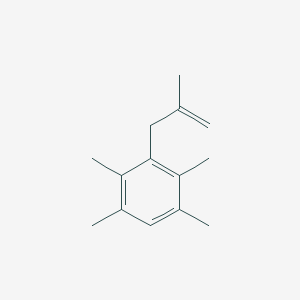
![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
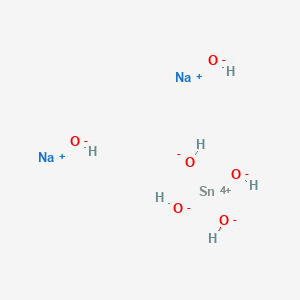
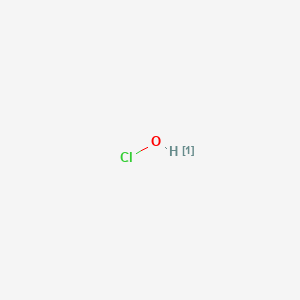
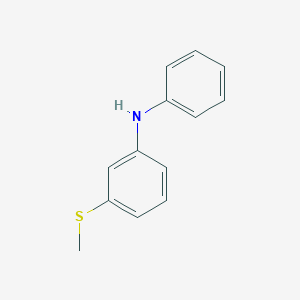

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
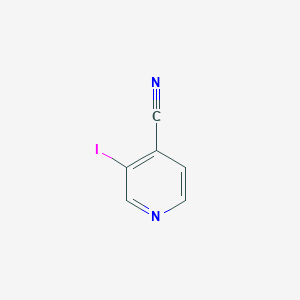
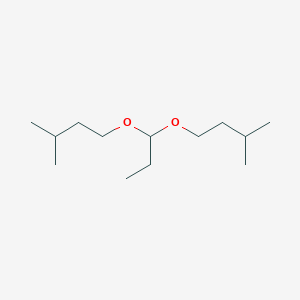
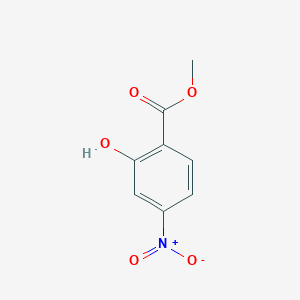
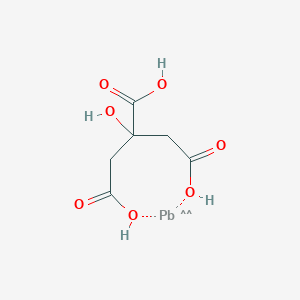
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
